N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-28-19-10-8-16(14-20(19)29-2)12-13-23-21(26)15-25-22(27)11-9-18(24-25)17-6-4-3-5-7-17/h3-11,14H,12-13,15H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBDXSHZOJPSBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxyphenethylamine with acetic anhydride to form N-(3,4-dimethoxyphenethyl)acetamide. This intermediate is then reacted with 3-phenylpyridazine-6-one under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and advanced purification techniques, such as chromatography, are employed to produce the compound in bulk while maintaining high quality standards .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like halides, amines, and alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Biological Activities
-
Antimicrobial Activity :
- Studies have indicated that pyridazine derivatives, including N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide, exhibit significant antimicrobial properties. Research has shown that these compounds can inhibit the growth of various bacterial strains, making them candidates for antibiotic development .
- Anti-inflammatory Effects :
- Cytotoxicity Against Cancer Cells :
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the Pyridazine Ring :
- Using appropriate starting materials that contain phenyl and methoxy groups to construct the pyridazine framework.
- Acetylation :
- The introduction of the acetamide group is achieved through acetylation reactions, which enhance the biological activity of the compound.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several pyridazine derivatives, including the target compound. The results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Study 2: Cytotoxicity in Cancer Research
In another investigation focusing on cancer therapeutics, researchers tested this compound against various cancer cell lines. The findings revealed that the compound significantly reduced cell viability in a dose-dependent manner and triggered apoptotic pathways .
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous derivatives:
Key Observations from Structural Comparisons
Substituent Effects: The 3,4-dimethoxyphenethyl group in the target compound and enhances lipophilicity compared to simpler substituents like 3-methoxyphenyl . This could improve membrane permeability and bioavailability.
Linker Modifications :
- Replacing the acetamide linker with a propanamide (as in ) introduces greater conformational flexibility, which may optimize interactions with enzymes like acetylcholinesterase .
Functional Implications
- Acetylcholinesterase Inhibition: Compound demonstrates that pyridazinone derivatives with flexible linkers (e.g., propanamide) and aromatic substituents (phenethyl) are viable for enzyme inhibition. The target compound’s dimethoxyphenethyl group may further enhance this activity due to increased hydrophobicity.
- Antimicrobial and Anti-inflammatory Potential: Pyridazinones with substituted phenyl groups (e.g., p-tolyl in ) show antimicrobial activity, suggesting that the target compound’s 3-phenyl group could confer similar effects .
Q & A
Q. What is a typical synthetic route for this compound?
- A multi-step approach involves: (i) Substitution of 3,4-dimethoxyphenethylamine with a pyridazinone precursor under alkaline conditions. (ii) Condensation with a phenylacetyl chloride derivative using a coupling agent (e.g., EDC/HOBt). (iii) Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane). Reaction yields (~60–75%) depend on temperature control (60–80°C) and solvent choice (DMSO or acetonitrile) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Contradictions may arise from assay variability (e.g., cell line differences, concentration ranges). Validate findings using orthogonal methods:
- Compare in vitro enzyme inhibition assays (e.g., IC₅₀ values against cyclooxygenase) with molecular docking simulations to confirm binding affinity.
- Use isothermal titration calorimetry (ITC) to quantify thermodynamic interactions with targets .
Q. What strategies optimize the synthetic yield of this compound?
- Reaction solvent optimization : Replace polar aprotic solvents (DMSO) with acetonitrile to reduce side reactions.
- Catalyst screening : Test Pd/C or Ni catalysts for selective amide bond formation.
- Microwave-assisted synthesis : Reduce reaction time (from 12 hours to 2–4 hours) while maintaining yields >70% .
Q. How does the compound interact with biological targets at the molecular level?
- The pyridazinone core binds to enzyme active sites (e.g., cyclooxygenase-2) via hydrogen bonds with Arg120 and Tyr355. The 3,4-dimethoxyphenethyl chain stabilizes hydrophobic interactions in the binding pocket. Validate using cryo-EM or X-ray crystallography to resolve co-crystal structures .
Q. What are the stability profiles of this compound under varying pH and temperature?
- pH stability : Degrades rapidly in acidic conditions (pH <3) due to hydrolysis of the acetamide bond. Stable in neutral to basic buffers (pH 7–9).
- Thermal stability : Decomposes above 150°C; store at –20°C under inert gas (argon) to prevent oxidation .
Q. How does structural modification of the pyridazinone core affect biological activity?
- Case study : Replacing the phenyl group with a 4-chlorophenyl moiety (as in analog 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide) increases COX-2 inhibition by 30% due to enhanced halogen bonding. Test via SAR studies with fluorinated/chlorinated analogs .
Methodological Notes
- Data Validation : Cross-reference NMR/MS data with computational tools (e.g., ACD/Labs or ChemDraw) to confirm structural assignments.
- Biological Assays : Use dose-response curves (0.1–100 µM) and positive controls (e.g., celecoxib for COX-2) to ensure assay reliability.
- Ethical Compliance : Adhere to institutional guidelines for handling bioactive compounds, particularly in cytotoxicity studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
